
N-(3-chloro-2-methylphenyl)-5-(2-nitrophenyl)-2-furamide
Vue d'ensemble
Description
"N-(3-chloro-2-methylphenyl)-5-(2-nitrophenyl)-2-furamide" is a compound of interest due to its chemical structure and potential applications. Unfortunately, specific research on this exact compound is limited. However, related compounds have been studied for their various properties and applications in fields like crystallography and pharmacology.
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, often starting with a base molecule that is modified through reactions with different chemicals. For instance, in the synthesis of related compounds, various chemical reagents and catalysts are used to achieve the desired molecular structure (Devi et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using techniques like X-ray crystallography. For example, the crystal structure of related molecules has been determined, showing specific bond angles and molecular conformations (Galešić & Vlahov, 1990).
Chemical Reactions and Properties
Compounds in this category typically exhibit interesting chemical reactions due to their functional groups. They might undergo reactions like cyclization, nitration, or chlorination, which alter their chemical properties (Shiotani & Taniguchi, 1996).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystal structure, can be determined using various analytical methods. These properties are crucial for understanding the compound's behavior in different environments (Prabukanthan et al., 2021).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and potential biological activity, are key to understanding the compound's applications. For similar compounds, studies have looked into aspects like antimicrobial and antioxidant activities (Devi et al., 2010).
Applications De Recherche Scientifique
Syntheses and Properties of Polyamides and Polyimides
Studies on aromatic polyamides and polyimides based on similar furamide structures have demonstrated their significance in the development of high-performance polymers. For example, research by Yang and Lin (1994) and Yang and Lin (1995) explored the synthesis and properties of aromatic polyamides and polyimides derived from N-phenyl-based phthalimidine compounds, showcasing their thermal stability and solubility in polar solvents. These materials are notable for their potential applications in electronics and aerospace industries due to their excellent thermal resistance and mechanical properties (Yang & Lin, 1994); (Yang & Lin, 1995).
Antimicrobial and Antifungal Activities
Furamide derivatives have been explored for their antimicrobial and antifungal activities. Makino (1962) synthesized compounds like N-heterocyclyl-5-nitro-2-furamide to observe their effects against bacteria and fungi, noting some compounds' comparable effectiveness to nitrofuran, a known antimicrobial agent. These findings suggest potential applications in developing new antimicrobial agents (Makino, 1962).
Photolysis and Chemical Transformations
The photolysis of furamides in specific solvents has been studied to understand their chemical behavior under light exposure. Powers (1971) investigated the photolysis of N-butyl-5-nitro-2-furamide, leading to the identification of a photolysis product through solvent displacement, indicating potential applications in photochemical studies and synthesis (Powers, 1971).
Antitumor Activity
Research into furamide derivatives has extended into evaluating their potential antitumor activities. Although not directly related to "N-(3-chloro-2-methylphenyl)-5-(2-nitrophenyl)-2-furamide," these studies provide a foundation for investigating similar compounds for therapeutic applications. The synthesis and evaluation of spatially-separated mustards and their DNA alkylating properties offer insights into designing compounds with specific biological activities (Prakash et al., 1991).
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-11-13(19)6-4-7-14(11)20-18(22)17-10-9-16(25-17)12-5-2-3-8-15(12)21(23)24/h2-10H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSYWGIIQIXFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



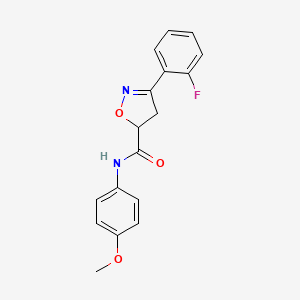
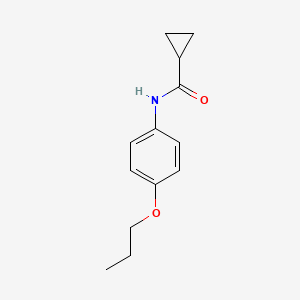
![5-methyl-N-[2-(4-morpholinyl)ethyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4577699.png)
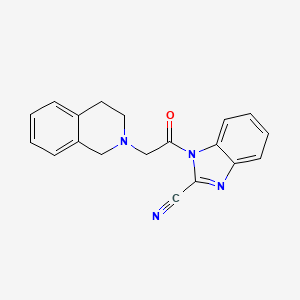
![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4577723.png)
![3-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]-1-propanol](/img/structure/B4577733.png)
![1-(4-methylphenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4577741.png)
![N-(sec-butyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]urea](/img/structure/B4577742.png)
![N,N-diethyl-2-{[6-iodo-3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4577750.png)
![N-[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide](/img/structure/B4577757.png)
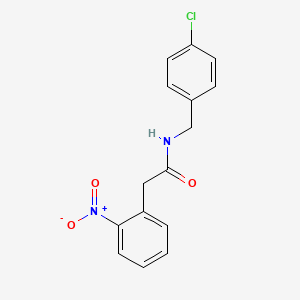
![ethyl 4-(chloromethyl)-2-[[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl](isobutyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4577768.png)
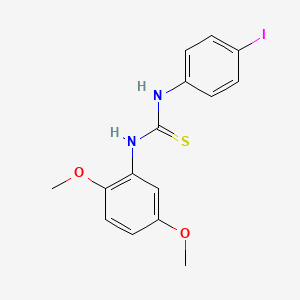
![N-(2,4-dimethoxyphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4577789.png)